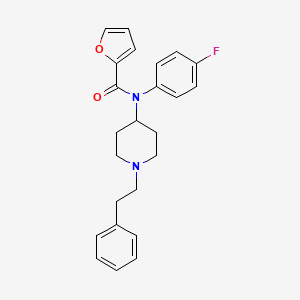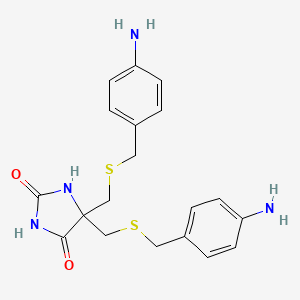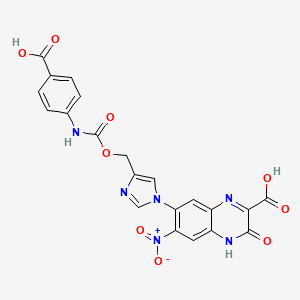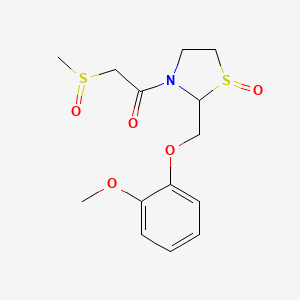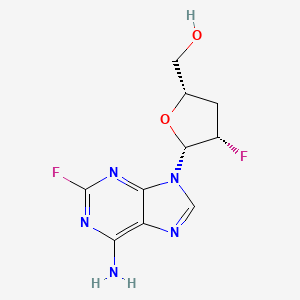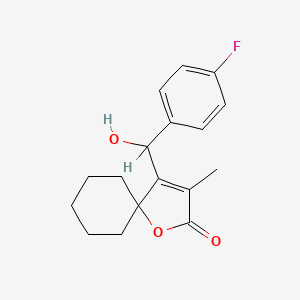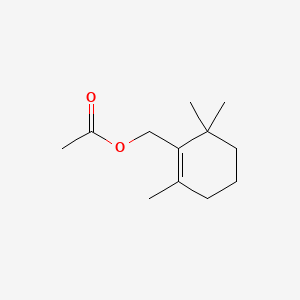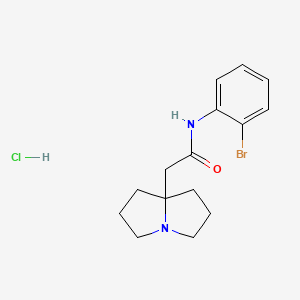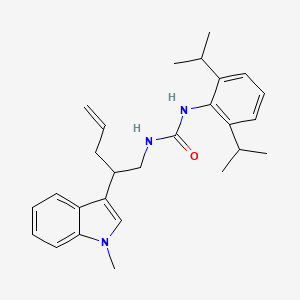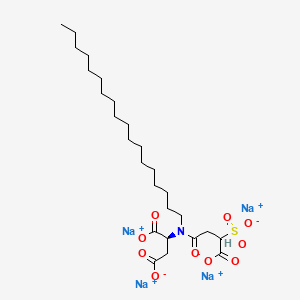
N,N-Dimethyl-N'-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidinyl ring and a methanimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride typically involves the reaction of N,N-dimethylmethanimidamide with 2-(2-oxo-1-pyrrolidinyl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl ring or the methanimidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
- N,N-Dimethyl-N’-(2-oxo-2-piperazin-1-ylethyl)amine dihydrochloride
- 1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt
Uniqueness
N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidinyl ring and a methanimidamide group
Propriétés
Numéro CAS |
92884-75-8 |
|---|---|
Formule moléculaire |
C9H19Cl2N3O |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-[2-(2-oxopyrrolidin-1-yl)ethyl]methanimidamide;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-11(2)8-10-5-7-12-6-3-4-9(12)13;;/h8H,3-7H2,1-2H3;2*1H |
Clé InChI |
DQKZQYJQWGCJPV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NCCN1CCCC1=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
